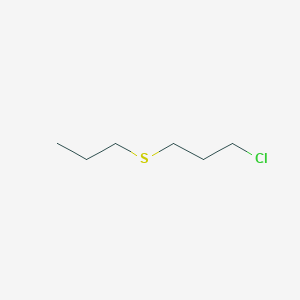
N-Phenylpropan-1-imine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylpropan-1-imine N-oxide is an organic compound characterized by the presence of an imine group (C=N) and an N-oxide functional group (N→O)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpropan-1-imine N-oxide typically involves the oxidation of N-Phenylpropan-1-imine. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- N-Phenylpropan-1-imine is dissolved in a suitable solvent, such as methanol.
- Hydrogen peroxide is added slowly to the solution.
- Sodium hydroxide is then added to the mixture to facilitate the oxidation process.
- The reaction mixture is stirred at room temperature until the reaction is complete.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts, such as titanium silicalite (TS-1), can further enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions: N-Phenylpropan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other nitrogen-containing compounds.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the imine group under mild conditions.
Major Products:
Oxidation: Further oxidation can produce nitro compounds or other N-oxides.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted imines or amines.
Scientific Research Applications
N-Phenylpropan-1-imine N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: this compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-Phenylpropan-1-imine N-oxide involves its ability to act as an oxidizing agent. The N-oxide functional group can participate in redox reactions, transferring oxygen to other molecules. This property makes it useful in various chemical transformations, including the Cope elimination reaction, where it acts as a base to facilitate the elimination process .
Comparison with Similar Compounds
N-Phenylpropan-1-imine N-oxide can be compared to other N-oxides and imines:
Similar Compounds:
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both an imine and an N-oxide. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler N-oxides or imines .
Properties
CAS No. |
120759-32-2 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-phenylpropan-1-imine oxide |
InChI |
InChI=1S/C9H11NO/c1-2-8-10(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
QIVGSVJURLJUQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=[N+](C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


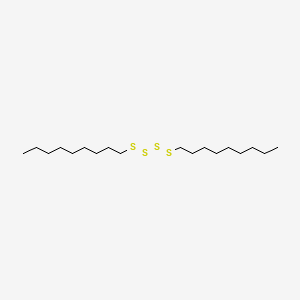


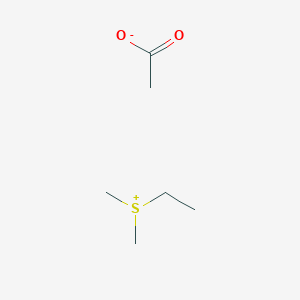
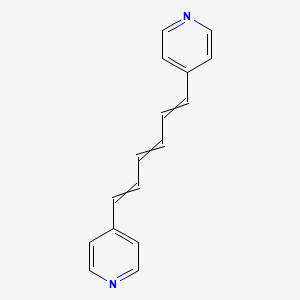
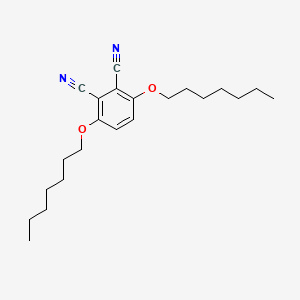
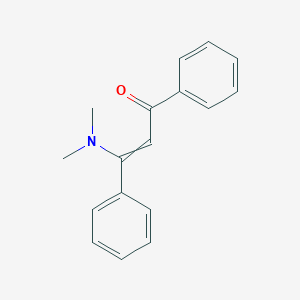
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)

![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)


![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
